molecular formula C7H7ClN2O2 B13606476 2-Amino-2-(5-chloropyridin-2-yl)acetic acid CAS No. 67938-71-0

2-Amino-2-(5-chloropyridin-2-yl)acetic acid

Cat. No.: B13606476
CAS No.: 67938-71-0
M. Wt: 186.59 g/mol
InChI Key: QEAXDODHZZERPP-UHFFFAOYSA-N
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Description

2-Amino-2-(5-chloropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H7ClN2O2. It is known for its role as a reactant or reagent in various chemical syntheses, particularly in the synthesis of blood coagulating enzyme factor Xa inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-chloropyridin-2-yl)acetic acid typically involves the reaction of 2-Amino-5-chloropyridine with ethyl chlorooxoacetate. This reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-chloropyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(5-chloropyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. In the context of its use as a precursor for factor Xa inhibitors, the compound interacts with the active site of the enzyme, inhibiting its activity and thus preventing blood coagulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications .

Properties

CAS No.

67938-71-0

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-amino-2-(5-chloropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7ClN2O2/c8-4-1-2-5(10-3-4)6(9)7(11)12/h1-3,6H,9H2,(H,11,12)

InChI Key

QEAXDODHZZERPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(C(=O)O)N

Origin of Product

United States

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